2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol
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Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is a chemical compound with a unique structure that includes a quinoline core substituted with methyl groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with oxidizing agents to introduce hydroxyl groups at the 6 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce any oxidized forms back to the diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can exert its effects through pathways that involve oxidative stress reduction and modulation of inflammatory responses. For example, it has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl groups at positions 6 and 8.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 6.
8-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 8.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is unique due to the presence of two hydroxyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds with fewer hydroxyl groups .
Properties
CAS No. |
63095-12-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6,8-diol |
InChI |
InChI=1S/C12H17NO2/c1-7-6-12(2,3)13-11-9(7)4-8(14)5-10(11)15/h4-5,7,13-15H,6H2,1-3H3 |
InChI Key |
XFNADDVVMCWBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2O)O)(C)C |
Origin of Product |
United States |
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